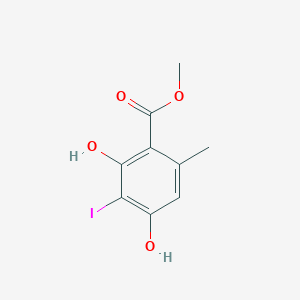
Methyl 2,4-dihydroxy-3-iodo-6-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,4-dihydroxy-3-iodo-6-methylbenzoate is an organic compound belonging to the class of benzoates It is characterized by the presence of hydroxyl, iodine, and methyl groups attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,4-dihydroxy-3-iodo-6-methylbenzoate typically involves the iodination of Methyl 2,4-dihydroxy-6-methylbenzoate. The process can be carried out using iodine and an oxidizing agent such as sodium iodate in an acidic medium. The reaction conditions often include:
Temperature: Room temperature to moderate heating.
Solvent: Acetic acid or other suitable organic solvents.
Reaction Time: Several hours to ensure complete iodination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4-dihydroxy-3-iodo-6-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the iodine atom or modify the hydroxyl groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of azido or thiol-substituted derivatives.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of deiodinated or modified hydroxyl derivatives.
Scientific Research Applications
Methyl 2,4-dihydroxy-3-iodo-6-methylbenzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2,4-dihydroxy-3-iodo-6-methylbenzoate involves its interaction with specific molecular targets. The hydroxyl and iodine groups play a crucial role in its reactivity and binding affinity. The compound may exert its effects through:
Molecular Targets: Enzymes, receptors, or other biomolecules.
Pathways Involved: Modulation of oxidative stress, inhibition of specific enzymes, or interaction with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 2,4-dihydroxy-6-methylbenzoate: Lacks the iodine atom, making it less reactive in certain substitution reactions.
Methyl 2,4-dihydroxybenzoate: Lacks both the iodine and methyl groups, resulting in different chemical properties and reactivity.
Methyl 2,4-dihydroxy-3,6-dimethylbenzoate: Contains an additional methyl group, affecting its steric and electronic properties.
Uniqueness
Methyl 2,4-dihydroxy-3-iodo-6-methylbenzoate is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
823789-51-1 |
|---|---|
Molecular Formula |
C9H9IO4 |
Molecular Weight |
308.07 g/mol |
IUPAC Name |
methyl 2,4-dihydroxy-3-iodo-6-methylbenzoate |
InChI |
InChI=1S/C9H9IO4/c1-4-3-5(11)7(10)8(12)6(4)9(13)14-2/h3,11-12H,1-2H3 |
InChI Key |
UKAKRKLOIZRXEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C(=O)OC)O)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















